molecular formula C9H6ClNO2S B13980104 Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13980104
M. Wt: 227.67 g/mol
InChI Key: QWQTUTQZTKLBPX-UHFFFAOYSA-N
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Description

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl ester group at the 2nd position of the pyridine ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Scientific Research Applications

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. The presence of the chlorine atom and the ester group enhances its binding affinity and selectivity. The compound’s interaction with the enzyme’s active site can lead to the inhibition of enzymatic activity, thereby modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate
  • Thieno[2,3-c]pyridine derivatives

Uniqueness

Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom at the 6th position and the ester group at the 2nd position contribute to its enhanced reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-4-11-8(10)3-6(5)14-7/h2-4H,1H3

InChI Key

QWQTUTQZTKLBPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2S1)Cl

Origin of Product

United States

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